3'-Ethoxybiphenyl-4-amine
Description
3'-Ethoxybiphenyl-4-amine (IUPAC name: 3-ethoxy-[1,1'-biphenyl]-4-amine) is a substituted biphenyl amine characterized by an ethoxy group (-OCH₂CH₃) at the 3' position and an amine (-NH₂) group at the 4 position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling interactions with biological targets or incorporation into functional polymers .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2,15H2,1H3 |
InChI Key |
FAYATRNXPQABQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3'-ethoxybiphenyl-4-amine, highlighting differences in substituents, synthesis routes, and applications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: The ethoxy group in this compound enhances solubility in polar solvents compared to non-polar analogs like 3',5'-diphenylbiphenyl-4-amine . Ethynyl groups (e.g., in 4'-ethynyl-[1,1'-biphenyl]-4-amine) enable further functionalization via click chemistry, making them valuable in modular synthesis .
Synthetic Accessibility :
- This compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), similar to methods for 4'-(benzyloxy)-[1,1'-biphenyl]-3-amine .
- Nitro-to-amine reduction is a common step, as seen in the synthesis of 4'-ethynyl derivatives .
Applications in Materials Science :
- 3',5'-Diphenylbiphenyl-4-amine exhibits rigid, planar structures suitable for organic semiconductors, whereas This compound may serve as a building block for liquid crystals due to its flexible ethoxy chain .
Research Findings and Limitations
- Stability Concerns : Ethoxy groups may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .
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